2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a biphenyl group and a chloromethyl group attached to the oxadiazole ring
Mechanism of Action
Target of Action
Chloromethyl derivatives, such as this compound, are often used as key intermediates in the synthesis of various pharmaceuticals and polymers .
Mode of Action
It’s known that chloromethylation of aromatic compounds, a process involved in the synthesis of this compound, is catalyzed by zinc iodide . This reaction affords the corresponding chloromethyl derivatives in good to excellent yields .
Pharmacokinetics
The compound’s molecular weight (251151) and density (1195 g/cm³) suggest that it may have certain bioavailability characteristics .
Result of Action
As a chloromethyl derivative, it may have potential applications in the synthesis of various pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole typically involves the chloromethylation of aromatic compounds. One common method is the Blanc chloromethylation, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the temperature is maintained at around 5-10°C to achieve good yields .
Industrial Production Methods
For industrial production, the chloromethylation process can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials such as polymers and resins with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and fine chemicals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Comparison with Similar Compounds
Similar Compounds
2-{[1,1’-biphenyl]-4-yl}-1H-indole:
4,4’-bis(chloromethyl)-1,1’-biphenyl: A compound with similar chloromethyl groups but different structural properties.
Uniqueness
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-14-17-18-15(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJCPARMDMYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.